![molecular formula C23H26N4O2 B2487097 5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775365-88-2](/img/structure/B2487097.png)
5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Studies and Drug Design
5-[1-(3-Methylbenzoyl)piperidin-4-yl]-4-(4-Methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been studied for their molecular stabilities, conformational analyses, and potential as drug candidates. For instance, benzimidazole derivatives bearing 1,2,4-triazole have been investigated for their anti-cancer properties through density functional theory and molecular docking studies. These studies aim to understand the mechanisms behind their potential anti-cancer activity and identify the most stable states and conformations of these compounds (Karayel, 2021).
Antimicrobial Activities
Several studies have focused on the synthesis of novel derivatives of 1,2,4-triazol-3-one and their antimicrobial activities. For example, some compounds have shown promising antimicrobial activities against a range of microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Antagonist Activity in Pharmacology
The compound and its derivatives have also been evaluated for their antagonist activity in pharmacology. For instance, studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been conducted to assess their antagonist activity, particularly as 5-HT2 and alpha 1 receptor antagonists (Watanabe et al., 1992).
Synthesis and Pharmacological Evaluation
Further research includes the synthesis and pharmacological evaluation of novel derivatives, exploring their potential in various medical applications like antibacterial and antifungal activities (Suresh et al., 2016).
Antioxidant Activities
Some studies have been dedicated to understanding the antioxidant activities of 1,2,4-triazol-3-one derivatives. These studies aim to compare the antioxidant activities of these compounds to standard antioxidants and understand their potential therapeutic applications (Yüksek et al., 2015).
Structural and Intermolecular Interaction Studies
The crystal structures and intermolecular interactions of novel antioxidant triazolyl-benzimidazole compounds, which include 1,2,4-triazol-3-one derivatives, have been studied to gain insights into their molecular structure and potential interactions in biological systems (Karayel et al., 2015).
Eigenschaften
IUPAC Name |
3-[1-(3-methylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-6-8-18(9-7-16)15-27-21(24-25-23(27)29)19-10-12-26(13-11-19)22(28)20-5-3-4-17(2)14-20/h3-9,14,19H,10-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAHRJVWUBBDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

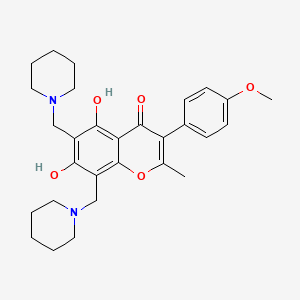
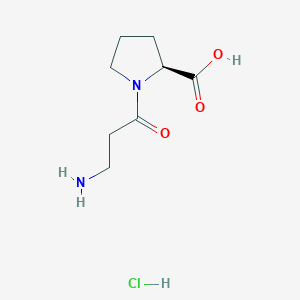
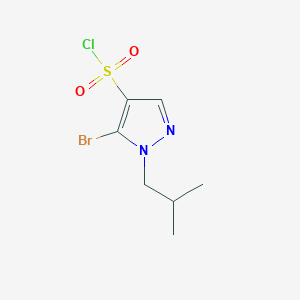
![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![(Z)-ethyl 1-benzyl-2-((2,3-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2487025.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
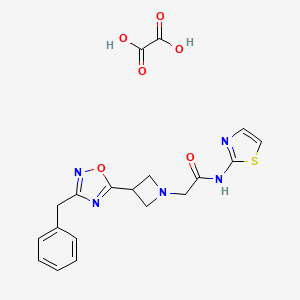
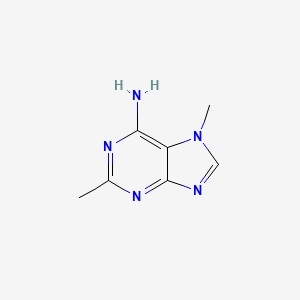

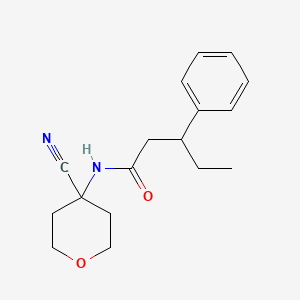
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)